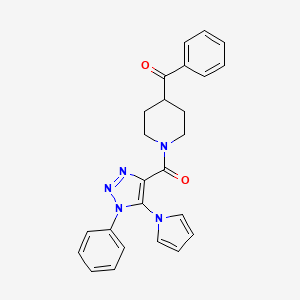
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole, also known as IBMP, is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has a wide range of scientific research applications. It has been studied for its potential as a therapeutic agent for a variety of conditions, including Alzheimer's disease, Parkinson's disease, and depression. 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has also been used in studies on learning and memory, as well as in the development of new drugs.
Wirkmechanismus
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole works by inhibiting the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole increases the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, leading to improved mood and cognitive function. 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has also been shown to reduce oxidative stress and inflammation, which may be beneficial for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its specificity for MAO inhibition. This allows researchers to study the effects of increased neurotransmitter levels without interference from other factors. However, one limitation of using 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is its potential for toxicity at high doses, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative conditions. 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has also been studied for its potential as a treatment for depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole and its potential applications in a variety of fields.
Synthesemethoden
The synthesis of 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole involves the reaction of 1,3-dimethyl-2-nitrobenzene with isobutyraldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole. This method has been optimized to produce high yields of pure 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole.
Eigenschaften
IUPAC Name |
3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)7-14-6-5-12(13-14)9-15-8-11(3)4/h5-6,10-11H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKWVZDNBZXPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)COCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


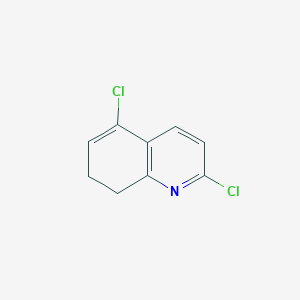
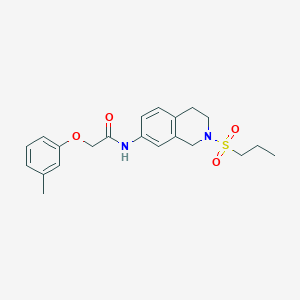
![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)
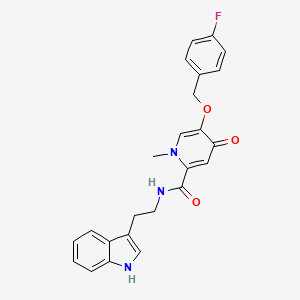
![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)

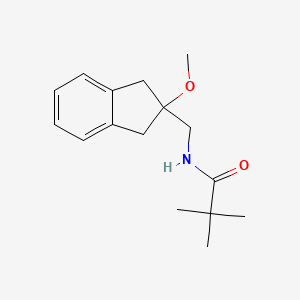
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)

